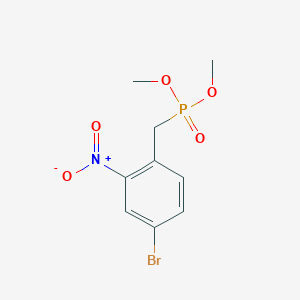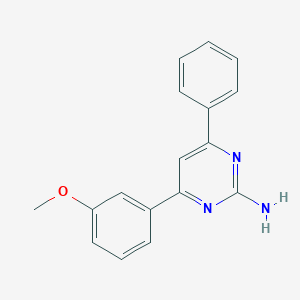
Dimethyl 4-Bromo-2-nitrobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-Bromo-2-nitrobenzylphosphonate (DBNBP) is a phosphonate compound that has been extensively studied for its potential applications in various scientific fields. It is a white solid at room temperature and has a molecular weight of 287.06 g/mol. It has a melting point of 73-75°C and a boiling point of 246°C. DBNBP is a relatively stable compound and is insoluble in water, but soluble in most organic solvents.
Scientific Research Applications
Dimethyl 4-Bromo-2-nitrobenzylphosphonate has been studied for its potential applications in various scientific fields. It has been used as a reagent in the synthesis of other compounds, such as 2-amino-4-bromo-6-nitrophenol and 4-bromo-2-nitrobenzyl alcohol. It has also been used as a catalyst in the synthesis of polymers, such as poly(vinyl alcohol) and poly(ethylene glycol). Additionally, this compound has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug docetaxel.
Mechanism of Action
Dimethyl 4-Bromo-2-nitrobenzylphosphonate is believed to act as a Lewis acid, which means it can form a complex with a Lewis base, such as an amine, to form an adduct. This adduct can then be used as a catalyst in various reactions, such as the polymerization of poly(vinyl alcohol).
Biochemical and Physiological Effects
This compound has been studied for its potential biological effects. It has been found to be non-toxic in animal models and to have no adverse effects on the cardiovascular system. Additionally, it has been found to have no mutagenic or genotoxic effects in mammalian cells.
Advantages and Limitations for Lab Experiments
Dimethyl 4-Bromo-2-nitrobenzylphosphonate is a relatively stable compound, making it suitable for use in lab experiments. Its insolubility in water makes it easier to handle and store. However, its low solubility in most organic solvents can make it difficult to dissolve in the desired solvent.
Future Directions
Future research on Dimethyl 4-Bromo-2-nitrobenzylphosphonate could focus on its potential applications in drug discovery and development. Additionally, further studies could be conducted to investigate its potential biological effects, such as its anti-cancer and anti-inflammatory properties. Furthermore, research could be conducted to investigate its potential as a catalyst in other reactions, such as the synthesis of other polymers. Finally, studies could be conducted to investigate its potential as a reagent in the synthesis of other compounds.
Synthesis Methods
Dimethyl 4-Bromo-2-nitrobenzylphosphonate can be synthesized by a two-step process. In the first step, 4-bromo-2-nitrobenzaldehyde is reacted with diethyl phosphite to form diethyl 4-bromo-2-nitrobenzylphosphonate. This intermediate is then reacted with sodium methoxide in methanol to form this compound.
properties
IUPAC Name |
4-bromo-1-(dimethoxyphosphorylmethyl)-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrNO5P/c1-15-17(14,16-2)6-7-3-4-8(10)5-9(7)11(12)13/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIYFBGXDACQON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrNO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4'-Bis[6-(acryloyloxy)hexyloxy]azobenzene](/img/structure/B6343849.png)





![Hexahydrofuro[3,2-b]furan-3,6-diyl bis(trifluoromethanesulfonate), 95%](/img/structure/B6343892.png)
![Rel-t-butyl N-[(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrol-5-yl]carbamate](/img/structure/B6343908.png)